2-Heptylbutanedioic acid

Description

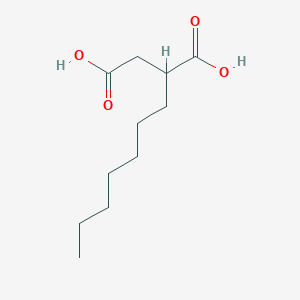

Structure

2D Structure

3D Structure

Properties

CAS No. |

3507-63-9 |

|---|---|

Molecular Formula |

C11H20O4 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2-heptylbutanedioic acid |

InChI |

InChI=1S/C11H20O4/c1-2-3-4-5-6-7-9(11(14)15)8-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

XEMGZCWREZSLND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Heptylbutanedioic Acid

Elucidation of Established Synthetic Routes for 2-Heptylbutanedioic Acid

No established, well-documented synthetic routes specifically for this compound were found in peer-reviewed scientific literature. The synthesis of substituted succinic acids can, however, be broadly categorized.

Reduction-Based Synthesis Pathways

A historical approach to synthesizing alkyl-substituted succinic acids involves the reduction of corresponding unsaturated precursors. For instance, the synthesis of n-heptylsuccinic acid, an isomer of the target compound, was reported via the reduction of hexylitaconic, citraconic, or mesaconic acid derivatives using sodium amalgam. archive.org A similar conceptual pathway for this compound would likely start from a heptylidene- or heptenyl-substituted butenedioic acid derivative, which would then be reduced to the saturated dicarboxylic acid. The choice of reducing agent would be critical to selectively reduce the carbon-carbon double bond without affecting the carboxylic acid functionalities.

Carbon-Carbon Bond Formation Strategies

The most common and versatile methods for preparing unsymmetrically substituted succinic acids involve the formation of a key carbon-carbon bond. Two primary strategies are the alkylation of a pre-formed four-carbon backbone or a conjugate addition to an unsaturated precursor.

Alkylation of Succinate (B1194679) Derivatives: This classical approach involves the generation of an enolate from a succinic acid ester (succinate), followed by its reaction with an appropriate alkylating agent. nih.gov For the synthesis of this compound, this would involve the alkylation of a diethyl or dimethyl succinate with a 2-heptyl halide, such as 2-bromoheptane. The reaction is typically carried out in the presence of a strong, non-nucleophilic base to form the enolate. A significant challenge in this approach is controlling the mono-alkylation and preventing di-alkylation, which often requires careful control of stoichiometry and reaction conditions. nih.gov

Michael Addition (Conjugate Addition): A powerful method for forming 1,5-dicarbonyl systems, the Michael reaction, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org To synthesize this compound, a heptyl-based organometallic reagent (acting as a Michael donor) could be added to a maleic acid ester (a Michael acceptor). For example, a heptylmagnesium bromide or a lithium diheptylcuprate could be reacted with diethyl maleate (B1232345). The subsequent workup would yield the diethyl 2-heptylbutanedioate, which can be hydrolyzed to the desired diacid.

Development of Novel Synthetic Approaches to this compound

While no novel approaches have been published specifically for this compound, developments in stereoselective synthesis and green chemistry offer potential avenues for future research.

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a stereocenter at the second carbon position, meaning it can exist as two enantiomers, (R)-2-Heptylbutanedioic acid and (S)-2-Heptylbutanedioic acid. The synthesis of a single enantiomer (asymmetric synthesis) is crucial in many applications. General strategies for stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the succinate starting material to direct the alkylation to one of the two prochiral faces, thereby controlling the stereochemical outcome. After the alkylation step, the auxiliary would be cleaved to yield the enantioenriched product.

Asymmetric Catalysis: A chiral catalyst could be employed to control the stereochemistry of the key bond-forming step. For a Michael addition approach, a chiral ligand complexed to a metal catalyst could be used to facilitate the enantioselective addition of the heptyl nucleophile to the maleate.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize waste and the use of hazardous substances. Current time information in Bangalore, IN. Applying these principles to the synthesis of this compound could involve:

Atom Economy: Designing a synthesis, such as a conjugate addition, where the majority of the atoms from the reactants are incorporated into the final product. nih.gov

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. google.comCurrent time information in Bangalore, IN.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. nih.gov For example, developing a catalytic alkylation or Michael addition would be preferable to using a full equivalent of a strong base or organometallic reagent.

Renewable Feedstocks: Investigating biosynthetic routes starting from renewable resources, potentially using engineered microorganisms to produce the target molecule or a close precursor. scholaris.ca

Mechanistic Studies of this compound Formation Reactions

No mechanistic studies for the formation of this compound have been published. Any such study would focus on the key bond-forming step. For example, in a succinate alkylation pathway, studies would investigate the transition state of the SN2 reaction between the succinate enolate and the 2-heptyl halide. In a Michael addition, the mechanism would involve the nucleophilic attack of the heptyl group onto the β-carbon of the maleate ester, forming a new enolate intermediate which is then protonated to give the final product. google.com Detailed computational and experimental studies would be required to elucidate the precise transition state structures and reaction kinetics. google.com

Derivatization Strategies for this compound

The strategic derivatization of this compound opens avenues for modulating its physicochemical properties, such as solubility, polarity, and volatility. These modifications are crucial for tailoring the molecule for specific applications. The primary strategies for its derivatization involve reactions at the carboxyl groups, namely esterification and amidation, and functional group interconversions on the heptyl chain.

The two carboxylic acid moieties of this compound are the most reactive sites for derivatization. Esterification and amidation are fundamental transformations that convert the acidic carboxyl groups into neutral esters and amides, respectively.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. mdpi.com The reaction proceeds via protonation of one of the carbonyl oxygens, followed by nucleophilic attack by the alcohol. To drive the equilibrium towards the product, the water formed during the reaction is typically removed. mdpi.comresearchgate.net

Given the two carboxylic acid groups, the reaction can yield a mono-ester or a di-ester depending on the stoichiometry of the alcohol used. The selective formation of a mono-ester can be challenging but may be achieved by using a large excess of the dicarboxylic acid. Alternatively, the reaction of 2-heptylbutanedioic anhydride (B1165640) (which can be formed by heating the diacid) with one equivalent of an alcohol would selectively yield the mono-ester.

Amidation:

The synthesis of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com To facilitate amide bond formation under milder conditions, coupling agents are often employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Similar to esterification, the reaction can be controlled to produce the mono-amide or the di-amide. The use of one equivalent of the amine and a coupling agent would favor the formation of the mono-amide. The synthesis of N-substituted succinimides, cyclic amides, can also be achieved by heating the mono-amide or by reacting the diacid with a primary amine at elevated temperatures. mdpi.com

Representative Data for Derivatization Reactions:

The following table provides illustrative data for typical esterification and amidation reactions of a substituted succinic acid, which can be considered representative for this compound.

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product | Typical Yield (%) |

| This compound | Methanol (B129727) (excess) | H₂SO₄ | Dimethyl 2-heptylbutanedioate | 85-95 |

| This compound | Benzylamine (1 eq.) | DCC | 2-Heptyl-4-(benzylamino)-4-oxobutanoic acid | 70-80 |

| This compound | Aniline (2 eq.) | EDC | N1,N4-Diphenyl-2-heptylsuccinamide | 75-85 |

| 2-Heptylbutanedioic anhydride | Ethanol (1 eq.) | Pyridine | Monoethyl 2-heptylsuccinate | 80-90 |

This data is illustrative and based on general procedures for substituted succinic acids. Actual yields may vary depending on specific reaction conditions.

The heptyl chain of this compound, while generally less reactive than the carboxylic acid groups, can undergo various functional group interconversions. These transformations allow for the introduction of new functionalities along the alkyl backbone, further diversifying the range of accessible derivatives.

The primary approach for functionalizing the saturated heptyl chain involves free-radical halogenation. In the presence of a radical initiator, such as ultraviolet (UV) light or AIBN (azobisisobutyronitrile), this compound can react with halogens (e.g., bromine or chlorine) to introduce a halogen atom at various positions along the heptyl chain. The selectivity of this reaction is often low, leading to a mixture of halogenated isomers.

Once a halogen has been introduced, it can serve as a handle for further nucleophilic substitution reactions. For instance, reaction with a hydroxide (B78521) source can introduce a hydroxyl group, converting the alkyl halide to an alcohol. Similarly, reaction with an alkoxide can yield an ether, and reaction with cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

It is important to note that these transformations on the heptyl chain would typically be performed on the di-ester or di-amide derivative of this compound to protect the acidic protons of the carboxyl groups, which could interfere with many of the reagents used for these interconversions.

Advanced Analytical Characterization Techniques for 2 Heptylbutanedioic Acid in Research

Advanced Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of 2-heptylbutanedioic acid from complex mixtures and for assessing its purity. The choice of method depends on the volatility of the compound and the nature of the matrix.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection for Organic Acids

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic acids like this compound. shimadzu.behitachi-hightech.com The separation can be achieved using various modes, with reversed-phase, ion-exchange, and ion-exclusion being the most common. shimadzu.beshimadzu.com

For organic acids, reversed-phase HPLC on a C18 column is often employed. However, due to the polar nature of dicarboxylic acids, achieving adequate retention can be challenging. To overcome this, specialized columns, such as those with aqueous C18 (AQ) phases, can be utilized, which are designed to be stable in highly aqueous mobile phases. hitachi-hightech.com The mobile phase typically consists of an acidic aqueous solution, which suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape. shimadzu.be

Specialized detection methods are often required because the carboxyl group has weak UV absorbance, typically in the 200-210 nm range. shimadzu.beshimadzu.com While direct UV detection is simple, it can suffer from interference from other compounds in the sample matrix. shimadzu.comshodex.com To enhance sensitivity and selectivity, several specialized detection techniques can be employed:

pH-Buffered Post-Column Derivatization: This method involves introducing a pH indicator solution after the analytical column. jasco-global.com The change in pH caused by the elution of the organic acid leads to a color change in the indicator, which is then detected by a visible light detector. jasco-global.com This technique offers high selectivity for acidic compounds.

Conductivity Detection: This detector measures the electrical conductivity of the eluent. shodex.com When an ionic species like a deprotonated carboxylic acid elutes, the conductivity of the mobile phase changes. To improve sensitivity, a suppressor is often used to reduce the background conductivity of the eluent. diduco.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target analyte, even in complex matrices. chromatographyonline.com

Table 1: Comparison of HPLC Detection Methods for Organic Acids

| Detector | Principle | Advantages | Disadvantages |

| UV-Vis | Measures the absorption of UV or visible light by the analyte. shimadzu.beshimadzu.com | Simple, widely available. | Low sensitivity for some organic acids, potential for interference. shimadzu.comshodex.com |

| Refractive Index (RI) | Measures the change in the refractive index of the eluent as the analyte passes through. jasco-global.com | Universal detector for non-absorbing compounds. | Low sensitivity, not compatible with gradient elution. |

| Post-Column Derivatization with pH Indicator | A pH indicator is mixed with the column effluent, and the resulting color change is measured. jasco-global.com | High selectivity for acids. jasco-global.com | Requires an additional pump and reagents. |

| Conductivity | Measures the electrical conductivity of the eluent. shodex.com | Good sensitivity for ionic species. diduco.com | Sensitive to temperature and mobile phase composition changes. |

| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. chromatographyonline.com | High sensitivity and selectivity, provides structural information. chromatographyonline.com | Higher cost and complexity. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. jmb.or.kr However, dicarboxylic acids like this compound are non-volatile due to their high polarity and the presence of two carboxylic acid functional groups. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives prior to GC analysis. researchgate.netnih.govbohrium.com

Common derivatization methods for carboxylic acids include:

Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or butanol) in the presence of a catalyst (e.g., BF₃) to form the corresponding ester. nih.govnih.gov

Silylation: This method uses a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. jmb.or.krresearchgate.net

Once derivatized, the volatile analyte can be separated on a GC column, typically a nonpolar or mid-polar capillary column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.netnih.gov GC-MS is particularly advantageous as it provides both chromatographic separation and mass spectral data, which aids in the definitive identification of the compound. researchgate.net

Ion-Exclusion and Mixed-Mode Chromatography for Structural Analogs

The separation of this compound from its structural analogs, which may have similar physicochemical properties, requires highly selective chromatographic methods. Ion-exclusion chromatography (IEC) and mixed-mode chromatography (MMC) are particularly well-suited for this purpose. phenomenex.comdiduco.comnih.gov

Ion-Exclusion Chromatography (IEC) is a technique that separates analytes based on their degree of ionization. phenomenex.comdiduco.com It typically uses a stationary phase with fixed ionic groups of the same charge as the analyte ions. diduco.com For the analysis of organic acids, a cation-exchange resin in the H⁺ form is often used. shimadzu.be Highly ionized acids are repelled by the stationary phase and elute quickly, while weakly ionized acids can penetrate the pores of the stationary phase and are retained longer. shimadzu.beshimadzu.eu This allows for the separation of organic acids based on their pKa values and size. shimadzu.be

Mixed-Mode Chromatography (MMC) utilizes a stationary phase that has both reversed-phase (hydrophobic) and ion-exchange (ionic) functionalities. nih.govrsc.orghelixchrom.com This dual retention mechanism provides unique selectivity for separating complex mixtures of compounds with varying polarity and charge. helixchrom.comchromatographytoday.com For this compound and its analogs, a mixed-mode column with both C18 chains and anion-exchange groups can be used. This would allow for separation based on both the hydrophobicity of the heptyl chain and the ionic interactions of the carboxyl groups, providing enhanced resolution of structurally similar compounds. nih.govrsc.org

Spectroscopic Approaches for Structural Elucidation of this compound and its Research Derivatives

Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds, including the connectivity of atoms and their spatial arrangement. For this compound, both ¹H and ¹³C NMR are fundamental.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the protons on the heptyl chain, the methine proton at the chiral center, and the methylene (B1212753) protons of the butanedioic acid backbone. pressbooks.pub The splitting patterns of these signals (e.g., doublets, triplets, multiplets) reveal the number of adjacent protons.

¹³C NMR provides information about the different carbon atoms in the molecule. rsc.org The spectrum would show characteristic signals for the carbonyl carbons of the carboxylic acids, the chiral methine carbon, and the various carbons of the heptyl chain.

NMR is also a powerful technique for stereochemical analysis. Since this compound is chiral, it can exist as two enantiomers (R and S). To distinguish between these enantiomers, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. researchgate.netacs.org These agents are themselves enantiomerically pure and react with or interact with the enantiomers of this compound to form diastereomers or diastereomeric complexes, which will have distinct NMR spectra. researchgate.net This allows for the determination of the enantiomeric excess and, in many cases, the absolute configuration of the chiral center. acs.orgmtu.edumsu.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10-13 | Broad Singlet |

| -CH(CH₂COOH)- | 2.8-3.2 | Multiplet |

| -CH₂(COOH) | 2.5-2.9 | Multiplet |

| -CH₂(heptyl, α to chiral center) | 1.4-1.8 | Multiplet |

| -(CH₂)₅- (heptyl) | 1.2-1.4 | Multiplet |

| -CH₃ (heptyl) | 0.8-1.0 | Triplet |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through the analysis of fragmentation patterns. researchgate.net

For this compound, HRMS can provide the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₁₁H₂₀O₄). google.com This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.

When subjected to ionization in a mass spectrometer, molecules can fragment in predictable ways. uni-saarland.de The fragmentation pattern of this compound can provide valuable structural information. oup.comresearchgate.net Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O), the loss of a carboxyl group (-COOH), and cleavage of the alkyl chain. libretexts.orggatech.edu Analysis of these fragment ions can help to confirm the structure of the molecule and to identify unknown research derivatives. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing even more detailed structural information. oup.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule, providing a unique "fingerprint" based on its vibrational modes. wikipedia.org For this compound, these methods are crucial for confirming its dicarboxylic acid structure.

In IR spectroscopy, the presence of the carboxylic acid groups is primarily identified by two characteristic absorption bands. A very broad and strong band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. webassign.net Additionally, an intense, sharp peak corresponding to the C=O (carbonyl) stretching vibration is typically observed around 1700-1725 cm⁻¹. uobabylon.edu.iq The exact position of this peak can be influenced by hydrogen bonding. uobabylon.edu.iq The C-O stretching vibration of the carboxylic acid appears in the 1210-1320 cm⁻¹ region. libretexts.org The aliphatic heptyl chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking).

Raman spectroscopy offers complementary information. While the O-H stretch is generally weak in Raman, the C=O stretch of the carboxylic acid provides a moderately strong band. The most significant advantage of Raman spectroscopy lies in its ability to clearly detect the C-C backbone and C-H stretching vibrations of the heptyl group and the butanedioic acid core. nih.gov The fingerprint region, from 500 to 1500 cm⁻¹, is particularly useful for identifying the unique structural features of the molecule. wikipedia.org

Table 1: Expected Infrared and Raman Active Bands for this compound

| Functional Group | Vibration Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500-3300 | Weak | Broad, Strong (IR) |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | ~1700 | Strong (IR), Moderate (Raman) |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Moderate | Strong (IR) |

| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 | Strong |

| C-H (Aliphatic) | Bending | ~1465, ~1375 | ~1465, ~1375 | Moderate |

| C-C | Stretching | Fingerprint Region | Fingerprint Region | Weak (IR), Strong (Raman) |

Development and Validation of Robust Analytical Procedures for Research Applications

The development and validation of analytical procedures are essential to ensure that measurements of this compound are accurate, reliable, and fit for their intended research purpose. ich.org This process is guided by international standards, such as those from the International Council for Harmonisation (ICH). europa.eu

Analyzing this compound in complex matrices, such as biological fluids or environmental samples, requires a strategic approach to method development to minimize interference and ensure accurate quantification. A common technique for such analyses is High-Performance Liquid Chromatography (HPLC). scispace.com

The initial step in HPLC method development involves selecting the appropriate column and mobile phase. scispace.com For a moderately polar compound like this compound, reversed-phase HPLC is a suitable choice. A C18 column is often the first choice for stationary phase due to its versatility. The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic or phosphoric acid to suppress the ionization of the carboxylic acid groups and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ajol.infojfda-online.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of the analyte while separating it from matrix components. ajol.info

Sample preparation is a critical step to remove interfering substances. scispace.com For complex matrices, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate this compound from the sample matrix. The choice of extraction solvent or SPE sorbent is crucial and should be optimized to maximize the recovery of the analyte while minimizing the co-extraction of interfering compounds.

Forced degradation studies are often performed during method development to ensure the analytical method is "stability-indicating." researchgate.net This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. ich.org The analytical method must then be able to separate the intact this compound from these degradation products, demonstrating its specificity. ich.org

Once a method is developed, it must be validated to demonstrate its suitability for the intended research application. fda.gov The validation process assesses several key performance characteristics as outlined by ICH guidelines. ich.orgeuropa.eu

Table 2: Key Analytical Performance Characteristics for Method Validation

| Performance Characteristic | Description | Typical Acceptance Criteria for Research |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu | The peak for this compound should be well-resolved from other peaks, and peak purity should be confirmed. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. ich.org | A minimum of 5 concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org | Typically 80-120% of the expected test concentration. europa.eu |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu | Recovery studies are performed by spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within 80-120%. |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.eu | Expressed as the relative standard deviation (RSD). For the assay of a major component, the RSD should generally be ≤ 2%. scispace.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. fda.gov | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org | The method should show no significant changes in results when parameters like mobile phase composition, pH, or column temperature are slightly varied. |

By systematically developing and validating the analytical procedure, researchers can have confidence in the quality and reliability of the data generated for this compound.

Theoretical and Computational Studies of 2 Heptylbutanedioic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. researchgate.netnih.gov These methods provide insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons, which are crucial for understanding a molecule's reactivity and physical properties. researchgate.netnih.gov

For 2-Heptylbutanedioic acid, DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry would reveal the spatial orientation of the carboxylic acid groups relative to the heptyl chain. It is anticipated that the carboxylic acid moieties will adopt a conformation that minimizes steric hindrance while allowing for potential intramolecular hydrogen bonding. The long heptyl chain, being flexible, can adopt numerous conformations, with the all-trans arrangement generally being the most stable in the gas phase.

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwuxiapptec.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. ossila.comwuxiapptec.com In dicarboxylic acids, the HOMO is typically localized on the oxygen atoms of the carboxyl groups, indicating these are the primary sites for electrophilic attack. electrochemsci.org Conversely, the LUMO is often distributed over the carbon and oxygen atoms of the carboxyl groups. electrochemsci.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. wuxiapptec.comresearchgate.net

Below are hypothetical data tables generated based on typical values for similar long-chain dicarboxylic acids as investigated by DFT methods.

Table 1: Predicted Molecular Geometry Parameters of this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carboxyl) | 1.21 Å |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C-C (backbone) | 1.53 Å | |

| C-H (heptyl) | 1.09 Å | |

| Bond Angle | O=C-O (carboxyl) | 123° |

| C-C-C (heptyl chain) | 112° | |

| Dihedral Angle | H-O-C=O (carboxyl) | ~180° (trans) |

Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

Computational Modeling of Reaction Mechanisms in Synthesis and Biotransformation

Computational modeling provides a molecular-level understanding of reaction mechanisms, which is invaluable for optimizing synthetic routes and predicting metabolic pathways.

The synthesis of this compound can be theoretically modeled to elucidate the reaction pathways and transition states. A common synthetic route for similar alkyl succinic acids involves the reaction of maleic anhydride (B1165640) with an appropriate organometallic reagent followed by hydrolysis, or the Michael addition of a heptyl Grignard reagent to a derivative of maleic acid. Computational studies can map out the potential energy surface of these reactions, identifying the lowest energy pathway and predicting the activation energies for each step. For instance, in an acid-catalyzed esterification, a common reaction for carboxylic acids, computational models can detail the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alcohol, and the final elimination of water. sparkl.meresearchgate.net

Biotransformation, the metabolic processing of compounds by living organisms, can also be modeled. For a dicarboxylic acid like this compound, biotransformation could involve enzymatic oxidation of the heptyl chain or conjugation of the carboxylic acid groups. Computational models, often in conjunction with known enzymatic mechanisms, can predict the likely sites of metabolic attack and the structures of the resulting metabolites. For example, cytochrome P450 enzymes are known to hydroxylate alkyl chains, and computational docking and molecular dynamics simulations could predict the binding orientation of this compound in the enzyme's active site, thus indicating the most probable carbon atom for hydroxylation.

Conformational Analysis and Stereochemical Properties through Molecular Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound over time. bioinformaticsreview.comnih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the dynamic interplay between different parts of the molecule. mdpi.comlabxing.com

Stereochemistry is another important aspect. This compound possesses a chiral center at the carbon atom to which the heptyl group is attached. This gives rise to two enantiomers, (R)-2-Heptylbutanedioic acid and (S)-2-Heptylbutanedioic acid. While having identical chemical formulas, these enantiomers can exhibit different biological activities. MD simulations can be used to study the conformational preferences of each enantiomer and how they might interact differently with other chiral molecules, such as enzymes.

Table 3: Predicted Conformational Preferences of the Heptyl Chain in this compound from a Hypothetical MD Simulation

| Dihedral Angle (C-C-C-C) | Conformation | Predicted Population (%) |

| ~180° | Trans | 75 |

| ~+60° | Gauche (+) | 12.5 |

| ~-60° | Gauche (-) | 12.5 |

In Silico Design of Novel this compound Derivatives

In silico design leverages computational methods to propose new molecules with desired properties, accelerating the discovery process. fums.ac.irfrontiersin.orgimrpress.com For this compound, in silico design could focus on creating derivatives with enhanced biological activity, for example, as enzyme inhibitors. researchgate.netbenthamdirect.com

One common strategy is structure-based drug design, where the three-dimensional structure of a target enzyme is used to design molecules that can bind to its active site with high affinity and specificity. fums.ac.ir Molecular docking simulations can be used to virtually screen a library of potential this compound derivatives, predicting their binding modes and affinities. For instance, the carboxylic acid groups could be modified to form esters or amides to improve interactions with specific amino acid residues in the active site. The length and branching of the alkyl chain could also be varied to optimize hydrophobic interactions.

Another approach is ligand-based drug design, which is used when the structure of the target is unknown. fums.ac.ir This method relies on the knowledge of other molecules that are known to be active. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.govnih.govbenthamdirect.comtandfonline.com For this compound derivatives, a QSAR model could be built by synthesizing and testing a series of analogs with different alkyl chain lengths and substitutions on the dicarboxylic acid moiety. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis and testing.

Table 4: Hypothetical In Silico Designed Derivatives of this compound for Enhanced Enzyme Inhibition

| Derivative | Modification | Predicted Improvement |

| This compound monomethyl ester | Esterification of one carboxyl group | Increased lipophilicity, potential for improved cell membrane permeability. |

| N-Benzyl-2-heptylsuccinamic acid | Amidation of one carboxyl group with benzylamine | Introduction of an aromatic ring for potential pi-stacking interactions with the enzyme active site. |

| 2-(4-fluorobenzyl)butanedioic acid | Replacement of the heptyl chain with a substituted benzyl (B1604629) group | Introduction of a halogen for potential halogen bonding interactions. |

Environmental Fate and Abiotic/biotic Transformation Studies of 2 Heptylbutanedioic Acid

Distribution and Persistence in Environmental Compartments

No information has been found regarding the distribution and persistence of 2-heptylbutanedioic acid in environmental compartments such as soil, water, or air.

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis, Oxidation in Non-Living Systems)

There are no available studies detailing the abiotic degradation pathways of this compound through processes like hydrolysis, photolysis, or oxidation in non-living systems.

Microbial Degradation Mechanisms and Identification of Metabolites in Environmental Systems

Research on the microbial degradation of this compound, including the identification of potential metabolic pathways and resulting metabolites in environmental systems, is not present in the available scientific literature.

Sorption and Transport Phenomena in Environmental Matrices

Data and research on the sorption and transport phenomena of this compound in various environmental matrices, such as soil and sediment, are currently unavailable.

Applications of 2 Heptylbutanedioic Acid As a Research Component or Advanced Material Precursor

Role as a Monomer or Modifier in Polymer Synthesis Research

As a dicarboxylic acid, 2-Heptylbutanedioic acid can serve as a monomer in polycondensation reactions to form polyesters or polyamides. specificpolymers.comresearchgate.net The presence of the heptyl group introduces specific properties to the resulting polymer.

The synthesis of biodegradable polyesters often involves the polycondensation of diols with dicarboxylic acids. specificpolymers.comceon.rs Aliphatic polyesters, in particular, are known for their biodegradability due to the presence of hydrolyzable ester bonds. nih.gov The incorporation of a monomer like this compound would introduce a pendant alkyl chain into the polyester (B1180765) backbone. This could influence the polymer's degradation profile. For instance, the hydrophobic nature of the heptyl group might initially slow down hydrolysis by repelling water, but it could also create amorphous regions within the polymer matrix, which are generally more susceptible to degradation than crystalline regions. mit.edunih.gov

The general reaction for the synthesis of a polyester from a diol and a dicarboxylic acid like this compound is a polycondensation reaction, which proceeds by eliminating water. specificpolymers.com

Table 1: Potential Diol Co-monomers for Polyester Synthesis with this compound

| Diol Name | Chemical Formula | Potential Impact on Polymer Properties |

|---|---|---|

| 1,4-Butanediol | HO-(CH₂)₄-OH | Increased flexibility and biodegradability. |

| Ethylene glycol | HO-(CH₂)₂-OH | Increased stiffness and melting point. |

This table is illustrative and based on general principles of polymer chemistry, as specific studies with this compound are not widely reported.

The incorporation of this compound as a comonomer in a polymer chain would likely have a significant impact on its material properties. The long, flexible heptyl side chain can act as an internal plasticizer, disrupting the regular packing of polymer chains and thereby increasing flexibility and lowering the glass transition temperature (Tg). researchgate.net This can improve the processability of the polymer by reducing its melt viscosity.

Table 2: Predicted Influence of this compound on Polymer Properties

| Property | Predicted Effect | Rationale |

|---|---|---|

| Processability | Increased | The heptyl group can act as an internal lubricant, reducing melt viscosity. |

| Tensile Strength | Decreased | The bulky side chain disrupts polymer chain packing, reducing crystallinity and intermolecular forces. |

| Flexibility | Increased | The heptyl side chain increases the free volume between polymer chains, allowing for greater movement. |

| Glass Transition Temp. (Tg) | Decreased | The increased free volume and chain mobility lower the temperature required for the transition from a glassy to a rubbery state. |

This table represents predicted outcomes based on the principles of polymer science, as specific experimental data for polymers containing this compound is limited.

Use in the Development of Chemical Probes for Mechanistic Studies

Chemical probes are small molecules used to study biological systems. nih.gov They often contain a reactive group, a linker, and a reporter group. While there is no specific mention in the searched literature of this compound being used as a chemical probe, its structure offers potential as a scaffold or building block. For instance, succinic acid has been used as a linker in the design of bivalent chemical probes. mdpi.com The dicarboxylic acid functionality of this compound could be used to attach it to a targeting molecule and a reporter molecule. The heptyl chain could be used to modulate the probe's solubility and cell permeability, which are crucial properties for effective chemical probes. nih.gov

Utilization as a Building Block for Complex Organic Molecule Synthesis (excluding those with prohibited applications)

In organic synthesis, building blocks are relatively simple molecules that are used to construct more complex structures. wikipedia.orgamerigoscientific.com Dicarboxylic acids are versatile building blocks, and the presence of the heptyl group in this compound provides a lipophilic handle that can be advantageous in the synthesis of certain target molecules. nih.govlifechemicals.com

For example, it could be used in the synthesis of macrocycles, where the dicarboxylic acid provides the polar head and the heptyl group contributes to a hydrophobic tail. Such amphiphilic molecules can have interesting self-assembly properties. While specific examples of the use of this compound in complex organic synthesis are not readily found in the literature, the principles of retrosynthetic analysis suggest its potential utility.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2-heptylbutanedioic acid in laboratory settings?

- Methodological Answer : A multi-step synthesis approach is commonly employed. For example, start with esterification of butanedioic acid using heptanol under acidic catalysis (e.g., sulfuric acid), followed by purification via column chromatography. Reaction optimization may involve adjusting molar ratios (e.g., 1:2.5 acid-to-alcohol) and reflux duration (6–12 hours) to maximize yield . Critical parameters include monitoring reaction completion via thin-layer chromatography (TLC) and verifying product purity using NMR or HPLC .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare chemical shifts (e.g., δ 1.2–1.5 ppm for heptyl chain protons; δ 2.5–2.8 ppm for butanedioic acid protons).

- HPLC : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid. Retention times should align with reference standards .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (C₁₁H₂₀O₄; calculated 216.13 g/mol) .

Q. What purification strategies are effective for removing heptanol residues from synthesized this compound?

- Methodological Answer : Use liquid-liquid extraction with ethyl acetate and saturated sodium bicarbonate to separate unreacted heptanol (organic phase) from the polar acid product (aqueous phase). Further purification via recrystallization in ethanol-water mixtures (1:3 ratio) enhances purity >95% .

Advanced Research Questions

Q. How should researchers address contradictory data in quantifying this compound across different analytical platforms?

- Methodological Answer : Conduct a cross-validation study:

- Compare HPLC (UV detection at 210 nm) and LC-MS results using identical sample batches.

- Assess matrix effects (e.g., solvent interference) by spiking known concentrations into blank matrices.

- Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

Q. What experimental designs are optimal for studying the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Use microcosm studies under controlled conditions:

- Variables : pH (5–9), temperature (4–25°C), microbial activity (sterile vs. non-sterile setups).

- Sampling : Collect time-series data (0, 7, 14, 30 days) and analyze via LC-MS/MS.

- Data Interpretation : Apply first-order decay models to estimate half-life. Reference PFAS degradation studies for analogous methodologies .

Q. How can reaction yields be improved in large-scale synthesis of this compound without compromising purity?

- Methodological Answer : Optimize via Design of Experiments (DoE):

- Factors : Catalyst concentration (0.5–2.0% H₂SO₄), reaction time (4–10 hours), solvent polarity (toluene vs. DMF).

- Response Variables : Yield (gravimetric analysis), purity (HPLC area %).

- Outcome : A Pareto chart can identify critical factors (e.g., catalyst concentration > solvent choice) .

Q. What protocols ensure stability of this compound in long-term storage for metabolic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.